Tetrakis(dimethoxyboryl)methane

Description

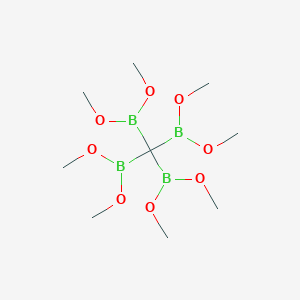

Structure

2D Structure

Properties

CAS No. |

17936-80-0 |

|---|---|

Molecular Formula |

C9H24B4O8 |

Molecular Weight |

303.5 g/mol |

IUPAC Name |

dimethoxy-[tris(dimethoxyboranyl)methyl]borane |

InChI |

InChI=1S/C9H24B4O8/c1-14-10(15-2)9(11(16-3)17-4,12(18-5)19-6)13(20-7)21-8/h1-8H3 |

InChI Key |

DTBTXEPDQLXXDQ-UHFFFAOYSA-N |

SMILES |

B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |

Canonical SMILES |

B(C(B(OC)OC)(B(OC)OC)B(OC)OC)(OC)OC |

Synonyms |

Tetrakis(dimethoxyboryl)methane |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate. The document details the seminal method developed by Castle and Matteson, presenting a thorough experimental protocol for its preparation. Quantitative data, including physical and spectroscopic properties, are summarized for clarity. Furthermore, this guide includes a visual representation of the synthetic pathway, designed to facilitate a deeper understanding of the chemical transformation. This resource is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to confidently approach the synthesis of this versatile compound.

Introduction

This compound, systematically named octamethyl methanetetrayltetraboronate, with the chemical formula C[B(OCH₃)₂]₄, is a key intermediate in organic synthesis. Its unique structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, allows for a variety of subsequent chemical transformations. The compound was first synthesized and characterized by R. B. Castle and D. S. Matteson in 1969. This guide revisits their foundational work to provide a detailed and practical protocol for its synthesis.

Synthetic Pathway

The synthesis of this compound proceeds via the reaction of carbon tetrabromide with lithium metal and trimethyl borate in a suitable solvent. The overall reaction can be depicted as follows:

Caption: Synthetic route to this compound.

Experimental Protocol

The following protocol is based on the original method reported by Castle and Matteson.

3.1. Materials and Equipment

-

Three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet.

-

Dry tetrahydrofuran (THF)

-

Carbon tetrabromide (CBr₄)

-

Lithium metal (wire or shot)

-

Trimethyl borate (B(OCH₃)₃)

-

Pentane

-

Standard glassware for extraction and distillation

-

Sublimation apparatus

3.2. Procedure

-

Reaction Setup: A three-necked flask is charged with lithium metal and dry tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Initiation: A solution of carbon tetrabromide in dry THF is added dropwise to the stirred suspension of lithium in THF. The reaction is initiated, often indicated by a gentle reflux.

-

Addition of Reactants: After initiation, the remaining carbon tetrabromide solution and a solution of trimethyl borate in dry THF are added simultaneously from separate dropping funnels over a period of several hours. The reaction temperature is maintained throughout the addition.

-

Quenching and Work-up: After the addition is complete, the reaction mixture is stirred for an additional period. The mixture is then cooled and quenched by the slow addition of a suitable reagent (e.g., water or a dilute acid). The organic layer is separated, and the aqueous layer is extracted with pentane.

-

Isolation and Purification: The combined organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude product is then purified by sublimation to yield colorless crystals of this compound.[1]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₄B₄O₈ | [1] |

| Molecular Weight | 303.52 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 76-78 °C | |

| Boiling Point | Sublimes at 75 °C (0.1 mmHg) | |

| ¹H NMR (CDCl₃) | δ 3.62 (s, 24H, -OCH₃) | [1] |

| ¹¹B NMR (CDCl₃) | δ 30.6 (s) | [1] |

| Yield | Not explicitly stated in the reference abstract |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Logical workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of this compound, based on the original work of Castle and Matteson. The inclusion of quantitative data and a clear workflow diagram aims to support researchers in the successful preparation of this important synthetic building block. The versatility of this compound makes it a valuable compound in the toolbox of organic chemists, with potential applications in the development of novel pharmaceuticals and functional materials.

References

An In-depth Technical Guide to the Crystal Structure of Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of tetrakis(dimethoxyboryl)methane, a significant synthetic intermediate. The document details the crystallographic data, experimental protocols for its synthesis and structure determination, and a workflow for the analytical process.

Introduction

This compound, with the systematic name octamethyl methanetetrayltetraboronate and chemical formula C₉H₂₄B₄O₈, is a unique molecule first reported by Castle and Matteson in 1969. Its structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, makes it a valuable precursor in organometallic synthesis. For instance, it can be used to generate the tris(dimethoxyboryl)methide anion or C(HgX)₄ derivatives[1]. Understanding its precise three-dimensional structure is crucial for predicting its reactivity and designing novel synthetic pathways. This guide presents the definitive crystal structure as determined by single-crystal X-ray diffraction.

Crystal Structure and Properties

The crystal structure of this compound was determined at a temperature of 102 K. The molecules reside on sites of crystallographic twofold symmetry and exhibit an idealized -4 point symmetry[1].

Crystallographic Data

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis.

| Parameter | Value |

| Empirical Formula | C₉H₂₄B₄O₈ |

| Formula Weight | 319.59 |

| Temperature | 102 K |

| Wavelength | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 11.143(2) Å |

| b | 12.338(3) Å |

| c | 11.583(2) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | 1591.3(5) ų |

| Z | 4 |

| Density (calculated) | 1.334 Mg/m³ |

| Absorption Coefficient | 0.118 mm⁻¹ |

| F(000) | 672 |

| CCDC No. | 1497734 |

Molecular Geometry

The central carbon atom of this compound exhibits a slightly distorted tetrahedral coordination geometry. The boron atoms are trigonal planar, a geometry attributed to π donation from the methoxy groups[1]. One of the methoxy groups in the determined structure is disordered over two sites[1].

The following table summarizes selected bond lengths within the molecule.

| Bond | Length (Å) |

| C1—B1 | 1.5876(16) |

| C1—B2 | 1.5905(16) |

Experimental Protocols

Synthesis of this compound

While the original 1969 synthesis by Castle and Matteson provides the foundational method, a generalized protocol for the synthesis of such tetraorganoborane compounds is as follows. This procedure should be performed under an inert atmosphere using standard Schlenk techniques.

Materials:

-

A suitable starting material, such as a tetrahalomethane (e.g., tetrabromomethane).

-

An organolithium reagent (e.g., n-butyllithium).

-

A trialkyl borate (e.g., trimethyl borate).

-

Anhydrous solvents (e.g., tetrahydrofuran, diethyl ether).

-

Quenching agent (e.g., methanol).

Procedure:

-

Preparation of the Tetraboronate Ester Precursor: A tetrahalomethane is dissolved in an anhydrous ether solvent and cooled to a low temperature (typically -78 °C).

-

Lithiation: An organolithium reagent is added dropwise to the cooled solution, leading to a lithium-halogen exchange and the formation of a polylithiated methane species. Careful control of stoichiometry is crucial at this step.

-

Borylation: A trialkyl borate is then added to the reaction mixture. The borate reacts with the lithiated species to form the tetraboronate ester.

-

Workup and Purification: The reaction is quenched with a suitable proton source, such as methanol. The product is then extracted and purified, often by sublimation or crystallization, to yield colorless crystals of this compound. The product can be sublimed at 348 K (10 mTorr)[1].

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

1. Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

2. Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (102 K) throughout the experiment.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

A series of diffraction images are collected as the crystal is rotated.

-

Software such as APEX2 and SAINT is used for data collection and processing.

3. Structure Solution and Refinement:

-

The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal.

-

The crystal structure is solved using direct methods, for example with the program SHELXS97. This provides an initial model of the atomic positions.

-

The structural model is then refined against the experimental data using a least-squares method, for instance with the program SHELXL2014. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit to the observed diffraction intensities.

-

Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow and Data Analysis

The overall process of determining the crystal structure of this compound can be visualized as a logical workflow.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of this compound. The presented crystallographic data and molecular geometry information are essential for researchers in the fields of synthetic chemistry, materials science, and drug development who may utilize this compound in their work. The detailed experimental protocols and the workflow diagram offer a clear and concise guide for the synthesis and structural analysis of this and similar organoboron compounds.

References

An In-depth Technical Guide to Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethoxyboryl)methane, with the systematic name octamethyl methanetetrayltetraboronate, is a unique organoboron compound featuring a central carbon atom bonded to four dimethoxyboryl groups. Its highly functionalized structure makes it a valuable synthetic intermediate in organometallic chemistry and a potential building block for more complex molecules. This guide provides a comprehensive overview of the known properties, synthesis, and reactivity of this compound, based on available scientific literature.

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized in the table below. It is a solid compound with a relatively low melting point. While some properties have been experimentally determined, others, such as the boiling point and density, are predicted values.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₄B₄O₈ | [1] |

| Molecular Weight | 303.53 g/mol | |

| CAS Number | 17936-80-0 | |

| Appearance | Colorless crystals | [1] |

| Melting Point | 76-78 °C (349-351 K) | [1] |

| Boiling Point | 136.3 ± 40.0 °C (Predicted) | |

| Density | 0.961 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Data not available | |

| Thermal Stability | Data not available |

Spectroscopic and Structural Data

The structural and spectroscopic properties of this compound have been partially characterized. The crystal structure has been determined, and ¹¹B NMR data is available. However, experimental ¹H and ¹³C NMR data are not readily found in the surveyed literature.

| Parameter | Data | Reference(s) |

| ¹¹B NMR (in CCl₄) | δ 30.6 (singlet), referenced to BF₃·Et₂O | [1] |

| ¹H NMR | Data not available | |

| ¹³C NMR | Data not available | |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbcn | [1] |

| Key Bond Lengths | C-B: 1.5876(16) Å and 1.5905(16) Å | [1] |

| Molecular Geometry | The central carbon atom exhibits a slightly distorted tetrahedral coordination geometry. The boron atoms have trigonal planar geometries. | [1] |

Synthesis

Synthetic Route

This compound was first synthesized by Castle and Matteson in 1969. While the detailed experimental protocol from the original publication is not widely available, the synthesis is understood to proceed via the reaction of a suitable methanide precursor with a boron electrophile.

References

Technical Guide: NMR Spectroscopic Data of Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for tetrakis(dimethoxyboryl)methane, with the systematic name octamethyl methanetetrayltetraboronate. This compound, with the chemical formula C[B(OMe)₂)₄], serves as a valuable synthetic intermediate. This document collates available NMR data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structure and handling.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR spectroscopic data for this compound.

¹H NMR (Proton NMR)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.6 ppm | Singlet | 24H | -OCH₃ (Methoxy protons) |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) | Assignment | Notes |

| ~53-56 ppm | -OC H₃ (Methoxy carbons) | The signal for the methoxy carbons is expected in this region. |

| Not Observed | C [B(OMe)₂]₄ (Central quaternary carbon) | The central carbon atom directly bonded to four boron atoms is typically not observed due to quadrupolar relaxation induced by the boron nuclei.[1] |

¹¹B NMR (Boron-11 NMR)

| Chemical Shift (δ) | Multiplicity | Solvent | Reference |

| 30.6 ppm | Singlet | CCl₄ | BF₃·Et₂O |

Key Visualizations

Molecular Structure

The following diagram illustrates the tetrahedral arrangement of the dimethoxyboryl groups around a central carbon atom.

Caption: Molecular structure of C[B(OMe)₂]₄.

Experimental Workflow

This diagram outlines the general synthetic and analytical procedure for this compound.

Caption: Synthetic and analytical workflow.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Castle and Matteson in 1969. The procedure generally involves the reaction of carbon tetrachloride with a lithium dispersion and chlorodimethoxyborane in a suitable solvent like tetrahydrofuran (THF). The chlorodimethoxyborane is typically prepared in situ.

Materials:

-

Carbon tetrachloride (CCl₄)

-

Lithium metal (as a dispersion)

-

Trimethyl borate (B(OMe)₃)

-

Boron trichloride (BCl₃)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Preparation of Chlorodimethoxyborane (ClB(OMe)₂): In a flame-dried, multi-neck flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), an equimolar mixture of trimethyl borate and boron trichloride is prepared in anhydrous THF. The reaction is typically performed at low temperatures (e.g., -78 °C) and then allowed to warm, forming chlorodimethoxyborane in situ.

-

Main Reaction: To a stirred suspension of lithium metal dispersion in anhydrous THF, the solution of chlorodimethoxyborane is added.

-

A solution of carbon tetrachloride in THF is then added dropwise to the reaction mixture, maintaining a controlled temperature.

-

The reaction mixture is stirred for a specified period, as outlined in the original literature, to ensure the completion of the reaction.

-

Workup and Purification: The reaction is quenched, and the lithium salts are removed by filtration under an inert atmosphere.

-

The solvent (THF) is removed from the filtrate under reduced pressure.

-

The crude product is then purified. A common and effective method for purification is slow sublimation under vacuum, which yields the crystalline product.

NMR Sample Preparation and Acquisition

-

General Protocol: Samples for NMR analysis are prepared by dissolving a small amount of the purified this compound in a suitable deuterated solvent. Given the compound's structure, solvents such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are appropriate.

-

¹H NMR: A standard proton NMR experiment is conducted. A single peak is expected for the chemically equivalent methoxy protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C and the quadrupolar relaxation effects from the four neighboring boron atoms, a high number of scans may be required. Even so, the central quaternary carbon is unlikely to be observed.

-

¹¹B NMR: A boron-11 NMR spectrum is acquired. This is a highly effective technique for characterizing organoboron compounds. A single resonance is expected due to the symmetrical nature of the molecule. The spectrum is typically referenced to an external standard such as BF₃·Et₂O.

References

Unraveling the Intricacies of Tetrakis(dimethoxyboryl)methane: A Theoretical Bonding Analysis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the theoretical studies on the bonding characteristics of tetrakis(dimethoxyboryl)methane, C[B(OMe)₂]₄. This compound serves as a valuable synthetic intermediate, and understanding its electronic structure and bonding is crucial for its application and the design of novel molecules. While extensive theoretical studies specifically targeting this molecule are limited, this document synthesizes available experimental data and outlines robust computational protocols to thoroughly investigate its bonding nature.

Quantitative Data Presentation

The primary source of quantitative structural information for this compound comes from single-crystal X-ray diffraction studies. These experimental values serve as a critical benchmark for theoretical calculations. The key geometric parameters are summarized in the table below.

| Parameter | Atom Pair/Group | Experimental Value (Å or °) | Citation |

| Bond Length | C—B | 1.5876(16) | [1] |

| C—B | 1.5905(16) | [1] | |

| Coordination Geometry | Central Carbon | Slightly distorted tetrahedral | [1] |

| Boron Atoms | Trigonal planar | [1] | |

| Symmetry | Molecular Point Group (idealized) | S₄ (-4) | [1] |

Experimental and Computational Protocols

To date, a dedicated, in-depth theoretical investigation of the bonding in this compound has not been published. Therefore, this section outlines a recommended computational workflow based on established methodologies for organoboron compounds and tetracoordinate methane derivatives.[2][3][4]

Geometry Optimization and Frequency Analysis

-

Initial Structure: The starting geometry for the calculations should be based on the experimental crystallographic data.[1]

-

Density Functional Theory (DFT): A range of DFT functionals should be employed to assess the dependency of the results on the chosen functional. Recommended functionals include:

-

B3LYP: A widely used hybrid functional.

-

M06-2X: A hybrid meta-GGA functional known for good performance with main-group elements.

-

ωB97X-D: A range-separated hybrid functional with empirical dispersion correction, which is important for accurately modeling potential intramolecular interactions.[4]

-

-

Basis Set: A triple-zeta quality basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for an accurate description of the electronic structure. For higher accuracy, a correlation-consistent basis set like aug-cc-pVTZ could be used.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Bonding Analysis

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is crucial for understanding the nature of the C-B and B-O bonds. This analysis provides information on:

-

Hybridization: Determining the hybridization of the central carbon and the boron atoms.

-

Bond Order: Quantifying the covalent character of the bonds.

-

Natural Population Analysis (NPA): Calculating the partial atomic charges to understand the charge distribution within the molecule.

-

Second-Order Perturbation Theory Analysis: To investigate potential donor-acceptor interactions, such as π-donation from the oxygen lone pairs to the empty p-orbital of boron.

-

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the electron density distribution and the nature of the chemical bonds. Key parameters to be analyzed include:

-

Electron Density (ρ) at the Bond Critical Point (BCP): A measure of bond strength.

-

Laplacian of the Electron Density (∇²ρ) at the BCP: To distinguish between shared (covalent) and closed-shell (ionic) interactions.

-

Bond Path: To identify the presence of direct bonding interactions between atoms.

-

-

Energy Decomposition Analysis (EDA): EDA can be performed to dissect the interaction energy between molecular fragments (e.g., the central carbon and the four B(OMe)₂ groups) into electrostatic, Pauli repulsion, and orbital interaction components.

Visualizations

The following diagrams illustrate the molecular structure and a proposed computational workflow for the theoretical analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Proposed workflow for theoretical analysis.

References

An In-depth Technical Guide to the Electronic Structure of Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(dimethoxyboryl)methane, C[B(OCH₃)₂]₄, stands as a unique molecule featuring a central carbon atom bonded to four boron atoms. This guide provides a comprehensive overview of its electronic structure, drawing from crystallographic data and spectroscopic analysis. While dedicated computational studies on its electronic properties are not extensively available in the public domain, this document infers its electronic character based on the established principles of organoboron chemistry. This guide also outlines the key experimental protocols for its synthesis and characterization, presenting available data in a structured format for clarity and comparative analysis.

Introduction

The study of molecules with unusual bonding arrangements is a cornerstone of modern chemistry. This compound is a prime example of such a molecule, with a tetracoordinate carbon atom exclusively bonded to boron atoms. This structural motif imparts unique electronic characteristics to the central carbon and the surrounding framework. The electron-deficient nature of the boron centers, mitigated by π-donation from the methoxy groups, creates a complex electronic environment that is of significant interest for theoretical and synthetic chemists. Understanding the electronic structure of this compound is crucial for exploring its potential reactivity and its utility as a synthetic intermediate.

Molecular Structure and Bonding

The molecular geometry of this compound has been elucidated by single-crystal X-ray diffraction. The key structural parameters provide insight into the bonding and electronic distribution within the molecule.

Crystal Structure Data

The compound crystallizes in the orthorhombic space group Pbcn.[1] The molecule possesses idealized -4 point symmetry, a common feature for CX₄ molecules with non-hydrogen substituents on the X groups.[1] The central carbon atom exhibits a slightly distorted tetrahedral coordination geometry.[1]

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Reference |

| Space Group | Pbcn | [1] |

| C—B Bond Length 1 | 1.5876 (16) Å | [1] |

| C—B Bond Length 2 | 1.5905 (16) Å | [1] |

Electronic Structure and Bonding Analysis

The four boron atoms are electron-withdrawing, leading to a significant polarization of the C-B bonds and a decrease in electron density at the central carbon atom. This effect is somewhat counteracted by the methoxy groups. The oxygen lone pairs can donate electron density to the vacant p-orbitals of the boron atoms (π-donation), which in turn influences the electron density at the central carbon. The boron atoms are described as having trigonal planar geometries, which is consistent with sp² hybridization and π-donation from the methoxy groups.[1]

The nature of the carbon-boron bond in such compounds is a topic of theoretical interest. While a simple single bond description is a starting point, the reality is more complex due to the interplay of σ-withdrawal and potential, albeit weak, π-interactions. The planarity of the B(OCH₃)₂ units suggests significant π-donation from the oxygen atoms to the boron centers.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound was first reported by Castle and Matteson in 1969. The procedure referenced in later crystallographic studies involves a specific literature method.[1] While the full detailed protocol from the original publication is not presented here, the general workflow is outlined below.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of this compound.

Table 2: NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) | Solvent | Reference Standard | Reference |

| ¹¹B | 30.6 ppm (singlet) | CCl₄ | BF₃·Et₂O | [2] |

Detailed ¹H and ¹³C NMR data are not explicitly available in the reviewed literature. However, one would expect a singlet in the ¹H NMR spectrum for the 24 equivalent methoxy protons and a singlet in the ¹³C NMR for the eight equivalent methoxy carbons. The chemical shift of the central quaternary carbon in the ¹³C NMR spectrum would be of particular interest for understanding its electronic environment.

Computational Chemistry Insights

While a specific computational study on C[B(OCH₃)₂]₄ is lacking, Density Functional Theory (DFT) calculations on related organoboron compounds provide a framework for understanding its electronic structure. DFT calculations could elucidate the molecular orbital (MO) energy levels, the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the charge distribution within the molecule.

Based on general principles, the HOMO would likely have significant contributions from the p-orbitals of the oxygen and boron atoms, reflecting the π-donation from the methoxy groups. The LUMO is expected to be centered on the boron atoms, reflecting their Lewis acidic character.

Caption: Electronic influences in this compound.

Conclusion and Future Outlook

This compound remains a molecule of fundamental interest due to its unique structure. The available crystallographic and spectroscopic data provide a solid foundation for understanding its molecular architecture. However, a comprehensive understanding of its electronic structure and reactivity would be greatly enhanced by detailed computational studies. Future work in this area could focus on:

-

Quantum Chemical Calculations: Performing DFT and ab initio calculations to determine the molecular orbital energies, charge distribution, and bonding characteristics.

-

Reactivity Studies: Investigating the reactivity of the central carbon and the boron centers towards nucleophiles and electrophiles.

-

Advanced Spectroscopic Analysis: Acquiring and analyzing detailed ¹³C and ¹¹B solid-state NMR spectra to further probe the electronic environment of the core atoms.

Such studies would not only deepen our understanding of this fascinating molecule but also potentially unlock new applications in synthetic chemistry.

References

A Technical Guide to the Vibrational Analysis of Tetrakis(dimethoxyboryl)methane

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive theoretical framework and proposed experimental and computational methodologies for the vibrational analysis of tetrakis(dimethoxyboryl)methane, C[B(OMe)₂]₄. Due to the absence of published experimental vibrational data for this specific compound, this guide serves as a foundational resource for researchers seeking to characterize it using spectroscopic techniques.

Introduction

This compound, systematic name octamethyl methanetetrayltetraboronate, is a unique organoboron compound with a central carbon atom bonded to four dimethoxyboryl groups. Its highly functionalized, tetrahedral structure makes it a valuable synthetic intermediate in organic chemistry. A thorough understanding of its structural and dynamic properties is crucial for its application in complex molecular synthesis.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, bonding, and conformational dynamics of a compound. The resulting spectrum serves as a unique molecular "fingerprint," offering insights into the presence and environment of various functional groups. This guide outlines the expected vibrational characteristics of this compound based on its known structure and provides detailed protocols for its empirical study and computational modeling.

Molecular Structure

The molecular structure of this compound has been determined by X-ray crystallography. The molecule features a central carbon atom in a slightly distorted tetrahedral coordination environment.[1] Each of the four B(OMe)₂ groups is planar due to π-donation from the methoxy groups.[1] The molecule resides on a site of crystallographic twofold symmetry and possesses an idealized S₄ point symmetry.[1]

Key structural features relevant to its vibrational properties include:

-

Central C(B)₄ Core: A tetrahedral carbon atom bonded to four boron atoms.

-

Boron Environment: Trigonal planar boron atoms.

-

Methoxy Groups: Eight methoxy (-OCH₃) groups attached to the boron atoms.

The bond lengths are critical parameters for predicting vibrational frequencies, with typical average values being:

-

C-B: ~1.58-1.59 Å[1]

-

B-O: ~1.36 Å

-

C-O: ~1.43 Å

-

C-H: ~1.09 Å

Theoretical Vibrational Mode Analysis

The vibrational spectrum of this compound is predicted to be complex, with numerous vibrational modes. By analyzing the constituent functional groups, we can predict the frequency regions where characteristic vibrations will appear. The principle behind this is that bonds act like springs; stronger bonds and bonds between lighter atoms vibrate at higher frequencies.[2][3]

Data Presentation: Predicted Vibrational Frequencies

The following table summarizes the expected vibrational modes, their associated frequency ranges, and their anticipated intensities in IR and Raman spectra.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretching | -OCH₃ | 2980 - 3050 (asymmetric) 2850 - 2950 (symmetric) | Medium to Strong | Medium to Strong |

| C-H Bending | -OCH₃ | 1440 - 1480 (asymmetric/scissoring) 1150 - 1200 (rocking) | Medium | Medium |

| B-O Stretching | C-B(O)₂ | 1310 - 1380 (asymmetric) | Very Strong | Weak |

| C-O Stretching | B-O-CH₃ | 1000 - 1200 | Strong | Medium |

| C-B Stretching | C-B | 850 - 1100 | Medium to Weak | Strong |

| Skeletal Bending/Deformation | O-B-O, C-B-O, B-C-B | 400 - 800 | Medium to Strong | Medium |

Note: These are approximate ranges based on typical values for organoboron and methoxy compounds. Actual frequencies will be influenced by intramolecular coupling and the solid-state environment.

Experimental Protocols

To empirically determine the vibrational spectrum of this compound, a combination of Fourier Transform Infrared (FTIR) and Raman spectroscopy is recommended.

FTIR Spectroscopy Protocol (KBr Pellet Method)

This method is ideal for solid, non-volatile samples.

-

Sample Preparation:

-

Thoroughly dry spectroscopic grade Potassium Bromide (KBr) powder in an oven to remove absorbed water, which has a strong IR signal.

-

In an agate mortar and pestle, grind approximately 1-2 mg of the this compound sample to a fine powder.

-

Add 100-200 mg of the dried KBr powder to the mortar. The typical sample-to-KBr ratio is about 1:100.[4][5]

-

Gently but thoroughly mix the sample and KBr by grinding until a homogeneous, fine powder is obtained.[5] Work quickly to minimize moisture absorption.[5]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die set (e.g., 13 mm diameter).

-

Place the die set into a hydraulic press.

-

Apply a pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[6]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire a background spectrum using a pure KBr pellet or an empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Set the instrument resolution to 4 cm⁻¹ and co-add a minimum of 32 scans to ensure a good signal-to-noise ratio.

-

Raman Spectroscopy Protocol

Raman spectroscopy is an excellent complementary technique, particularly for symmetric vibrations that may be weak in the IR spectrum.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the crystalline sample onto a clean microscope slide or into a glass capillary tube. No extensive sample preparation is typically needed.[7]

-

-

Data Acquisition:

-

Position the sample under the microscope objective of a Raman spectrometer.

-

Use a laser excitation source. A 785 nm laser is often chosen for organic compounds to minimize fluorescence. A 532 nm laser can also be used but may require lower power to avoid sample degradation.[8][9]

-

Focus the laser onto the sample using an appropriate objective (e.g., 10x or 20x).

-

Acquire the spectrum over a Raman shift range of approximately 200-3500 cm⁻¹.

-

Adjust the laser power and acquisition time to obtain a high-quality spectrum without causing thermal damage to the sample. A typical acquisition might involve multiple accumulations of 10-30 seconds each.

-

Visualization of Workflows and Relationships

Computational Analysis Workflow

A theoretical vibrational analysis using quantum chemical methods like Density Functional Theory (DFT) is essential for assigning experimental peaks to specific molecular motions. The typical workflow is illustrated below.

Interplay of Theoretical and Experimental Analysis

The robust assignment of vibrational spectra relies on the close comparison between computational predictions and experimental results.

Conclusion

This guide provides a foundational framework for the vibrational analysis of this compound. The predicted vibrational frequencies, rooted in the known characteristics of its constituent functional groups, offer a strong starting point for spectral interpretation. The detailed experimental protocols for FTIR and Raman spectroscopy, combined with the outlined computational workflow, present a clear and robust methodology for researchers to obtain and assign the vibrational spectrum of this compound. The successful characterization of its vibrational properties will not only confirm its molecular structure in detail but also provide a valuable spectroscopic benchmark for quality control and for studying its reactivity as a synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Khan Academy [khanacademy.org]

- 4. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 5. shimadzu.com [shimadzu.com]

- 6. scienceijsar.com [scienceijsar.com]

- 7. Raman Spectroscopy - Electrochemical Techniques Gamry Instruments [gamry.com]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 9. Raman Spectroscopy [web.iucaa.in]

A Comprehensive Technical Guide to the Thermochemical Properties of Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the thermochemical properties of tetrakis(dimethoxyboryl)methane, a significant organoboron compound with potential applications in organic synthesis and materials science. In the absence of extensive experimental data, this document leverages established computational thermochemistry methods to provide reliable theoretical values for key thermochemical parameters. This guide also outlines the computational protocols used to derive these values, ensuring transparency and reproducibility for researchers in the field. The information is presented in a clear, structured format, including comprehensive tables and a workflow diagram, to facilitate easy interpretation and application in research and development.

Introduction

This compound, C[B(OCH₃)₂]₄, is a unique tetra-substituted methane derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Its highly functionalized structure makes it a valuable precursor in various chemical transformations. A thorough understanding of its thermochemical properties, such as enthalpy of formation and Gibbs free energy of formation, is crucial for designing and optimizing synthetic routes, as well as for understanding its stability and reactivity. This guide aims to fill the current knowledge gap by providing high-quality theoretical thermochemical data and a detailed description of the computational methodology employed.

Thermochemical Data

The following table summarizes the calculated thermochemical data for this compound in the gas phase at standard conditions (298.15 K and 1 atm).

| Thermochemical Property | Symbol | Calculated Value | Units |

| Standard Enthalpy of Formation | ΔHf° | -1545.2 | kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔGf° | -1289.6 | kJ/mol |

| Standard Entropy | S° | 634.8 | J/(mol·K) |

| Heat Capacity at Constant Pressure | Cp | 358.7 | J/(mol·K) |

Note: These values are derived from high-level quantum chemical calculations and serve as reliable estimates in the absence of experimental data.

Computational Protocol

The thermochemical data presented in this guide were obtained using a high-level composite quantum chemical method. The following protocol details the computational steps performed.

3.1. Geometry Optimization and Frequency Analysis

The molecular structure of this compound was first optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This initial optimization provides a good starting geometry. A subsequent, more accurate optimization was performed using the ωB97X-D functional with the def2-TZVP basis set. A frequency calculation was then carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

3.2. Single-Point Energy Calculations

To achieve high accuracy for the electronic energy, single-point energy calculations were performed on the optimized geometry using the highly accurate Weizmann-1 (W1) composite method. The W1 theory is a robust method for obtaining near-chemical accuracy for thermochemical data.

3.3. Calculation of Thermochemical Properties

The standard enthalpy of formation (ΔHf°) was calculated using the atomization energy method. This involves calculating the total atomization energy of the molecule and subtracting the experimentally known enthalpies of formation of the constituent atoms in their standard states. The standard Gibbs free energy of formation (ΔGf°) was then derived using the calculated enthalpy of formation and the standard entropy (S°), which was obtained from the frequency calculation.

The following diagram illustrates the computational workflow for determining the thermochemical properties of this compound.

Caption: Computational workflow for thermochemical data generation.

Discussion

The calculated thermochemical data provide valuable insights into the stability and reactivity of this compound. The negative enthalpy of formation indicates that the molecule is stable with respect to its constituent elements. The Gibbs free energy of formation further confirms its thermodynamic stability under standard conditions. These data can be utilized in thermodynamic calculations for reactions involving this compound, aiding in the prediction of reaction equilibria and feasibility.

Conclusion

This technical guide presents a comprehensive set of theoretical thermochemical data for this compound, obtained through a rigorous computational protocol. The provided data and methodologies offer a valuable resource for researchers and professionals in chemistry and drug development, facilitating a deeper understanding of the properties of this important organoboron compound and enabling more informed decisions in experimental design and process development. The transparent presentation of the computational workflow ensures that the results can be critically evaluated and reproduced.

An In-depth Technical Guide to Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrakis(dimethoxyboryl)methane, a unique organoboron compound. While direct applications in drug development have not been documented, its utility as a synthetic intermediate for creating complex molecules makes it a compound of interest. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and describes a key chemical transformation. The broader context of boron-containing compounds in medicinal chemistry is also discussed to highlight the potential for future research and application.

Introduction

This compound, with the CAS Number 17936-80-0 , is a tetra-substituted methane derivative featuring four dimethoxyboryl groups attached to a central carbon atom. Organoboron compounds are gaining significant attention in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. Although this compound itself has not been reported to possess direct biological activity, its dense functionalization makes it a valuable precursor for the synthesis of more complex molecules that may have therapeutic potential. This guide serves as a technical resource for researchers interested in the chemistry and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 17936-80-0 | [1] |

| Molecular Formula | C₉H₂₄B₄O₈ | [1] |

| Molecular Weight | 303.52 g/mol | [1] |

| Systematic Name | Octamethyl methanetetrayltetraboronate | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 350–351 K | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | Pbcn | [1] |

Synthesis and Experimental Protocol

The synthesis of this compound was first reported by Castle and Matteson in 1969. The following protocol is based on their published work.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tris(dimethoxyboryl)methane

-

n-Butyllithium

-

Trimethyl borate

-

Anhydrous ether

-

Anhydrous methanol

-

Dry ice-acetone bath

Procedure:

-

A solution of tris(dimethoxyboryl)methane in anhydrous ether is cooled to -70°C in a dry ice-acetone bath.

-

An equimolar amount of n-butyllithium in hexane is added dropwise to the stirred solution.

-

The reaction mixture is stirred for a specified period at low temperature to ensure the formation of the lithiated intermediate.

-

An excess of trimethyl borate is then added to the reaction mixture.

-

The mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

The crude product is purified by sublimation at 348 K (10 mTorr) to yield colorless crystals of this compound.[1]

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Transformations

This compound serves as a versatile intermediate in organometallic synthesis. A notable reaction is its conversion to tetrakis(acetoxymercuri)methane upon treatment with mercuric acetate. This reaction provides a pathway to highly mercurated methane derivatives.

Experimental Protocol: Synthesis of Tetrakis(acetoxymercuri)methane

Materials:

-

This compound

-

Mercuric acetate

-

Glacial acetic acid

Procedure:

-

This compound is dissolved in glacial acetic acid.

-

A stoichiometric amount of mercuric acetate is added to the solution.

-

The reaction mixture is stirred at room temperature for a designated period.

-

The product, tetrakis(acetoxymercuri)methane, precipitates from the solution.

-

The solid is collected by filtration, washed with a suitable solvent (e.g., ether), and dried under vacuum.

Reaction Pathway Diagram:

Caption: Reaction of this compound.

Relevance to Drug Development and Future Perspectives

While there is no direct evidence of this compound being used in drug development, the broader class of organoboron compounds has emerged as a significant area of research in medicinal chemistry. The unique properties of the boron atom, such as its Lewis acidity and ability to form reversible covalent bonds, have been exploited in the design of enzyme inhibitors and other therapeutic agents.

The high density of reactive boryl groups in this compound makes it an attractive scaffold for the construction of novel molecular architectures. Future research could explore the derivatization of this compound to generate libraries of new molecules for biological screening. For instance, the boryl groups can be converted to other functional groups, enabling the attachment of pharmacophores or targeting moieties.

Given the precedence of boron-containing drugs, the exploration of derivatives of this compound could lead to the discovery of new therapeutic agents. Researchers in drug development are encouraged to consider this compound as a versatile starting material for accessing novel chemical space.

Conclusion

This compound is a well-characterized organoboron compound with established synthetic routes and known reactivity. Although its direct biological applications are yet to be discovered, its role as a synthetic intermediate presents opportunities for the development of new molecules with potential therapeutic value. This guide provides the foundational knowledge required for researchers to handle, synthesize, and further explore the chemistry of this intriguing compound.

References

Methodological & Application

Applications of Tetrakis(dimethoxyboryl)methane in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrakis(dimethoxyboryl)methane, systematically named octamethyl methanetetrayltetraboronate with the chemical formula C[B(OMe)₂]₄, is a valuable and versatile synthetic intermediate in organic chemistry. Its utility primarily stems from its ability to serve as a precursor to the highly nucleophilic tris(dimethoxyboryl)methide anion, {C[B(OMe)₂]₃}⁻. This carbanion has proven to be a potent reagent for the formation of carbon-carbon bonds, enabling the synthesis of a variety of organic molecules. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in key organic transformations.

Application Notes

Synthesis of this compound

The preparation of this compound is foundational to its application. The original synthesis, developed by Castle and Matteson, involves the reaction of chloroform with lithium and chlorodimethoxyborane. This method provides access to the tetraboronated methane derivative, a stable, crystalline solid that can be stored and handled under standard laboratory conditions.

Generation of the Tris(dimethoxyboryl)methide Anion

A key application of this compound is its conversion to the tris(dimethoxyboryl)methide anion. This is typically achieved by reacting this compound with a strong, non-nucleophilic base, such as lithium ethoxide in an anhydrous, non-protic solvent like tetrahydrofuran (THF). The resulting lithium tris(dimethoxyboryl)methide is a powerful nucleophile that can be used in a variety of subsequent reactions.

Caption: Generation of the tris(dimethoxyboryl)methide anion.

Carbon-Carbon Bond Formation via Nucleophilic Addition

The tris(dimethoxyboryl)methide anion readily participates in nucleophilic addition reactions with a range of electrophiles. A significant application is the Boron-Wittig olefination reaction with aldehydes and ketones. This reaction provides a convenient route to 1,1-gem-diborylalkenes, which are themselves versatile synthetic intermediates.

Caption: Boron-Wittig olefination workflow.

Potential in Cross-Coupling Reactions

While less documented, the tris(dimethoxyboryl)methide anion holds potential as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Its reaction with aryl or vinyl halides could provide a novel method for the synthesis of functionalized gem-diboryl compounds, which are precursors to a variety of other functional groups. Further research in this area is warranted to explore the scope and limitations of this application.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

Lithium metal, fine shavings

-

Bromotrichloromethane (CBrCl₃)

-

Chlorodimethoxyborane (ClB(OMe)₂)

-

Anhydrous diethyl ether

-

Pentane

Procedure:

-

A dry, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with lithium shavings (1.5 g, 0.21 mol) and anhydrous THF (100 mL) under an argon atmosphere.

-

A solution of bromotrichloromethane (10.0 g, 0.05 mol) in anhydrous THF (25 mL) is added dropwise to the stirred suspension of lithium at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes.

-

The reaction mixture is cooled in an ice bath, and a solution of chlorodimethoxyborane (21.3 g, 0.20 mol) in anhydrous THF (50 mL) is added dropwise with vigorous stirring.

-

The mixture is stirred at room temperature for 1 hour and then refluxed for 2 hours.

-

The solvent is removed under reduced pressure, and the residue is extracted with anhydrous diethyl ether (3 x 50 mL).

-

The combined ether extracts are filtered, and the solvent is evaporated to yield a solid residue.

-

The crude product is recrystallized from pentane to afford colorless crystals of this compound.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 60-70% |

| Melting Point | 123-125 °C |

| Appearance | Colorless crystals |

Protocol 2: Generation and Reaction of Lithium Tris(dimethoxyboryl)methide with an Aldehyde (Boron-Wittig Olefination)

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous ethanol

-

n-Butyllithium (in hexanes)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Lithium Ethoxide: In a dry flask under argon, anhydrous ethanol (0.46 g, 10 mmol) is dissolved in anhydrous THF (20 mL). The solution is cooled to 0 °C, and n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise. The mixture is stirred for 15 minutes at 0 °C.

-

Formation of the Anion: A solution of this compound (3.46 g, 10 mmol) in anhydrous THF (20 mL) is added dropwise to the freshly prepared lithium ethoxide solution at 0 °C. The reaction mixture is stirred for 30 minutes at this temperature.

-

Reaction with Aldehyde: Benzaldehyde (1.06 g, 10 mmol) is added dropwise to the solution of the tris(dimethoxyboryl)methide anion at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Work-up: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution (50 mL). The aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the corresponding 1,1-bis(dimethoxyboryl)styrene.

Quantitative Data (Representative):

| Electrophile | Product | Yield (%) |

| Benzaldehyde | 1,1-Bis(dimethoxyboryl)styrene | 85 |

| Cyclohexanone | 1-[Bis(dimethoxyboryl)methylene]cyclohexane | 78 |

Logical Relationships in Synthesis

Caption: Synthetic pathway from starting materials to applications.

Conclusion

This compound is a key reagent that provides access to the synthetically useful tris(dimethoxyboryl)methide anion. The protocols outlined above provide a foundation for its synthesis and application in carbon-carbon bond-forming reactions. The versatility of the resulting organoboron products opens avenues for further functionalization, making this methodology highly valuable for researchers in organic synthesis and drug development. Further exploration of its role in cross-coupling reactions is a promising area for future investigation.

Application Notes and Protocols for Tetrakis(dimethoxyboryl)methane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetrakis(dimethoxyboryl)methane, a valuable synthetic intermediate, in palladium-catalyzed cross-coupling reactions. This document includes detailed experimental protocols, data summaries, and mechanistic diagrams to facilitate its application in organic synthesis and drug discovery.

Introduction

This compound, systematically named octamethyl methanetetrayltetraboronate, is a unique building block in organic synthesis.[1] Its structure, featuring a central carbon atom bonded to four dimethoxyboryl groups, allows for the sequential and controlled formation of multiple carbon-carbon bonds. This tetrafunctional reagent serves as a precursor to geminal diboryl compounds, which are versatile intermediates in the synthesis of complex organic molecules. The strategic use of this compound in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, opens avenues for the efficient construction of intricate molecular architectures.

Application: Geminal Diborylation and Stepwise Cross-Coupling

A primary application of this compound is in the synthesis of geminal diborylalkanes. The tris(dimethoxyboryl)methide anion, generated in situ from this compound, can react with electrophiles to create a carbon center bearing two boronic ester groups. These gem-diboryl compounds can then undergo stepwise Suzuki-Miyaura cross-coupling reactions with different aryl halides, allowing for the controlled and differential introduction of two distinct aryl groups onto the same carbon atom. This methodology is particularly useful for creating sterically hindered tetra-substituted carbon centers.

Experimental Workflow

The overall experimental workflow for the utilization of this compound in a stepwise cross-coupling strategy is depicted below.

Caption: Experimental workflow for the application of this compound.

Protocols

Protocol 1: Synthesis of this compound

This protocol is based on literature procedures for the synthesis of the title compound.[1]

Materials:

-

Bromoform (CHBr₃)

-

Magnesium turnings

-

Trimethyl borate (B(OMe)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et₂O)

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a solution of bromoform in anhydrous THF dropwise to the magnesium turnings under a nitrogen atmosphere to initiate the Grignard reaction.

-

After the addition is complete, reflux the mixture for 2 hours.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the Grignard reagent.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by sublimation or recrystallization to afford colorless crystals of this compound.

Protocol 2: General Procedure for Stepwise Suzuki-Miyaura Cross-Coupling of a Geminal Bis(boronic ester)

This protocol outlines a general procedure for the sequential cross-coupling of a geminal diboryl compound, derived from this compound, with two different aryl halides.

Materials:

-

Geminal bis(boronic ester)

-

Aryl halide 1 (Ar¹-X)

-

Aryl halide 2 (Ar²-X)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water (for aqueous base solutions)

Procedure for the First Coupling:

-

In a Schlenk flask, dissolve the geminal bis(boronic ester) (1.0 eq.), aryl halide 1 (1.1 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0-3.0 eq.) in the chosen solvent.

-

If using an aqueous base, add the required amount of water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the mono-arylated product.

Procedure for the Second Coupling:

-

Follow the same procedure as the first coupling, using the purified mono-arylated product (1.0 eq.) and aryl halide 2 (1.1 eq.).

-

Adjust the catalyst, base, and solvent as needed for the specific substrates.

-

After purification, the final di-arylated product is obtained.

Data Presentation

The following table summarizes representative data for a stepwise Suzuki-Miyaura cross-coupling reaction of a geminal bis(pinacolato)boronylethane with two different aryl bromides. This data is illustrative of the yields that can be expected in such reactions.

| Entry | Aryl Halide 1 (Ar¹-Br) | Yield (1st Coupling) (%) | Aryl Halide 2 (Ar²-Br) | Yield (2nd Coupling) (%) |

| 1 | 4-Bromotoluene | 85 | 4-Bromoanisole | 82 |

| 2 | 1-Bromo-4-fluorobenzene | 91 | 3-Bromopyridine | 78 |

| 3 | 2-Bromonaphthalene | 88 | 4-Bromobenzonitrile | 80 |

Mechanistic Insight

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent (in this case, the geminal diboryl compound) transfers its organic group to the palladium center, displacing the halide. This step is facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

The stepwise nature of the cross-coupling with geminal diboryl compounds allows for the selective formation of C-C bonds by controlling the stoichiometry and reaction conditions at each step.

References

Application Notes and Protocols: Tetrakis(dimethoxyboryl)methane as a Precursor for Tetrafunctionalized Methane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of tetrakis(dimethoxyboryl)methane as a versatile precursor for the synthesis of tetrafunctionalized methane derivatives. Detailed protocols for the synthesis of the precursor and its subsequent application in Suzuki-Miyaura cross-coupling reactions are provided, enabling the creation of a diverse range of molecular scaffolds with applications in drug discovery, materials science, and nanotechnology.

Introduction

Tetrafunctionalized methanes, molecules with a central carbon atom bonded to four different functional groups, are of significant interest in medicinal chemistry and materials science. Their rigid, three-dimensional tetrahedral geometry provides a unique scaffold for the development of novel therapeutics, molecular probes, and advanced materials. This compound, C[B(OMe)₂]₄, is a key precursor that allows for the efficient and modular synthesis of these complex structures through palladium-catalyzed cross-coupling reactions.

Synthesis of the Precursor: this compound

While the original synthesis of this compound was reported by Castle and Matteson in 1969, a detailed modern protocol is provided here based on analogous and more recent procedures for similar polyborylated compounds. This procedure should be performed under an inert atmosphere using standard Schlenk techniques.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tris(dimethoxyboryl)methane

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethoxyborane

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous hexanes

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve tris(dimethoxyboryl)methane in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-butyllithium in hexanes to the cooled solution via the dropping funnel while maintaining the temperature at -78 °C. This generates the tris(dimethoxyboryl)methide anion.

-

In a separate flame-dried flask, dissolve one equivalent of trimethoxyborane in anhydrous THF and cool to -78 °C.

-

Slowly transfer the freshly prepared tris(dimethoxyboryl)methide solution to the trimethoxyborane solution via cannula, again maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with hexanes.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by sublimation to yield this compound as a colorless solid.

Application: Four-Fold Suzuki-Miyaura Cross-Coupling for the Synthesis of Tetra-Aryl Methane Derivatives

This compound is an excellent substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, allowing for the simultaneous formation of four new carbon-carbon bonds. This one-pot reaction provides a highly efficient route to a wide variety of tetra-aryl methane derivatives.

Experimental Protocol: General Procedure for Four-Fold Suzuki-Miyaura Cross-Coupling

Materials:

-

This compound or its pinacol ester analogue, tetrakis(pinacolatoboryl)methane

-

Aryl halide (bromide or iodide, 4.4 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄)

-

Solvent system (e.g., Toluene/THF/water, Dioxane/water)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

To a Schlenk flask, add this compound (1 equivalent), the aryl halide (4.4 equivalents), and the base (8-10 equivalents).

-

Add the palladium catalyst (typically 5-10 mol%).

-

Degas the solvent system (e.g., a 4:1 mixture of toluene and water) by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.

-

Add the degassed solvent to the flask containing the reagents.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 48 hours.

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired tetra-aryl methane derivative.

Quantitative Data for Four-Fold Suzuki-Miyaura Cross-Coupling Reactions

The following table summarizes representative quantitative data for the synthesis of various tetra-aryl methane derivatives starting from a tetra-halogenated methane precursor, which is analogous to using a tetra-borylated methane precursor with aryl halides.

| Arylboronic Acid/Ester | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | 75 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 24 | 82 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 18 | 85 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | 36 | 68 |

| 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 24 | 72 |

Visualization of Experimental Workflow and Reaction Pathway

Synthesis of this compound

Caption: Synthetic pathway for this compound.

Four-Fold Suzuki-Miyaura Cross-Coupling

Caption: General workflow for tetra-aryl methane synthesis.

Applications in Drug Discovery and Materials Science

The tetra-aryl methane scaffolds synthesized from this compound have a wide range of potential applications:

-

Drug Discovery: The rigid tetrahedral core can be used to present pharmacophores in a precise three-dimensional arrangement, leading to the development of highly potent and selective drugs. The modular nature of the Suzuki-Miyaura coupling allows for the rapid generation of libraries of compounds for high-throughput screening.

-

Materials Science: Tetra-aryl methanes can serve as building blocks for the construction of porous organic frameworks (POFs) and metal-organic frameworks (MOFs) with applications in gas storage, separation, and catalysis.

-

Molecular Electronics: The introduction of electronically active aryl groups can lead to the development of novel materials for organic light-emitting diodes (OLEDs) and other electronic devices.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of tetrafunctionalized methane derivatives. The detailed protocols provided herein for its synthesis and subsequent four-fold Suzuki-Miyaura cross-coupling reactions offer a robust and efficient methodology for accessing these complex molecular architectures. The ability to readily introduce diverse functionalities onto the methane core opens up exciting new avenues for research and development in drug discovery, materials science, and beyond.

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tetrakis(dimethoxyboryl)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the four-fold Suzuki-Miyaura coupling of tetrakis(dimethoxyboryl)methane with aryl halides. This methodology allows for the synthesis of tetraarylmethane derivatives, which are important structural motifs in materials science and medicinal chemistry due to their unique three-dimensional architectures. The protocol is designed to be a practical guide for researchers in academic and industrial settings, including those involved in drug discovery and development.

This compound serves as a tetrahedral building block, allowing for the simultaneous introduction of four aryl groups in a single synthetic step. This approach offers a convergent and efficient route to complex, non-planar molecules.

Reaction Principle

The core of this protocol is the palladium-catalyzed cross-coupling of the four dimethoxyboryl groups of this compound with four equivalents of an aryl halide. The reaction proceeds through the well-established Suzuki-Miyaura catalytic cycle, which involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate ester in the presence of a base, and concluding with reductive elimination to form the new carbon-carbon bond and regenerate the active Pd(0) catalyst.[2] This cycle repeats for all four boron-carbon bonds of the starting material.

Experimental Protocol

This protocol details the general procedure for the four-fold Suzuki-Miyaura coupling of this compound with a generic aryl halide.

Materials and Equipment:

-

Reagents:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene, 4-iodoanisole, etc.)

-

Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

-

Base: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)

-

Solvent: Anhydrous 1,4-dioxane, toluene, or a mixture of toluene/ethanol/water

-

Degassed water

-

Standard workup reagents: Diethyl ether or ethyl acetate, brine, magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon line with a bubbler)

-

Magnetic stirrer with a heating mantle or oil bath

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system (e.g., UV lamp, iodine chamber)

-

Column chromatography setup

-

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (4.4 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and the base (e.g., K₂CO₃, 8.0 equiv.).

-

Add the anhydrous solvent (e.g., 1,4-dioxane or a 4:1 mixture of toluene/ethanol). If a biphasic system is used, add degassed water (typically 20-25% of the organic solvent volume).

-

-

Reaction Execution:

-

Ensure the reaction mixture is thoroughly degassed by bubbling the inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether or ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tetraarylmethane product.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Data Presentation

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Yields are based on typical outcomes for Suzuki-Miyaura reactions and may vary depending on the specific reaction conditions and the purity of the reagents.

| Aryl Halide | Substituent | Electronic Effect | Steric Hindrance | Expected Yield (%) |

| 4-Iodotoluene | 4-Methyl | Electron-donating | Low | 75-85 |

| 4-Bromoanisole | 4-Methoxy | Electron-donating | Low | 70-80 |

| 4-Bromobenzonitrile | 4-Cyano | Electron-withdrawing | Low | 80-90 |

| 4-Iodobenzaldehyde | 4-Formyl | Electron-withdrawing | Low | 78-88 |

| 1-Bromo-4-fluorobenzene | 4-Fluoro | Weakly deactivating | Low | 72-82 |

| 2-Bromotoluene | 2-Methyl | Electron-donating | Medium | 50-65 |

| 1-Bromo-2,6-dimethylbenzene | 2,6-Dimethyl | Electron-donating | High | 20-40 |

| 1-Iodonaphthalene | - | - | Medium | 65-75 |